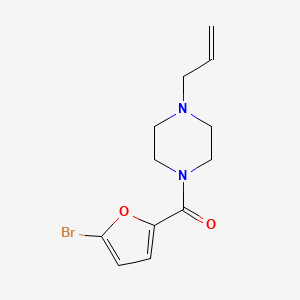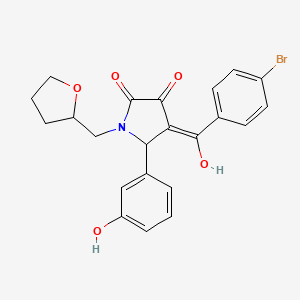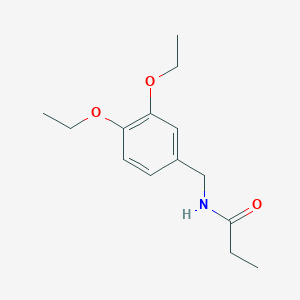![molecular formula C14H24ClNO B5316099 [2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5316099.png)
[2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-sec-butylphenoxy)ethyl]ethylamine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BPEE hydrochloride and is used as a reagent in various chemical reactions. This compound has been found to have potential applications in the field of medicinal chemistry, specifically in the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of BPEE hydrochloride is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, such as dopamine and serotonin. BPEE hydrochloride has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
BPEE hydrochloride has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the inflammatory response. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPEE hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is readily available. It has also been shown to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to its use. BPEE hydrochloride is not very water-soluble, which can make it difficult to work with in aqueous solutions. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that accurately assess its effects.
Direcciones Futuras
There are several potential future directions for research on BPEE hydrochloride. One area of interest is in the development of new drugs for the treatment of pain and inflammation. BPEE hydrochloride has shown promising results in animal studies and could be further developed for use in humans. Another area of interest is in the treatment of neurological disorders, such as epilepsy and anxiety. BPEE hydrochloride has been shown to have anticonvulsant and sedative effects, which could be useful in the development of new drugs for these conditions. Finally, further research is needed to fully understand the mechanism of action of BPEE hydrochloride and to identify other potential applications for this compound.
Métodos De Síntesis
BPEE hydrochloride can be synthesized by reacting 2-sec-butylphenol with ethylene oxide in the presence of potassium hydroxide. The resulting product is then treated with ethylenediamine to obtain BPEE. Finally, BPEE is reacted with hydrochloric acid to obtain BPEE hydrochloride. The overall synthesis method is a multi-step process that requires careful attention to detail and precise control of reaction conditions.
Aplicaciones Científicas De Investigación
BPEE hydrochloride has been extensively studied for its potential applications in medicinal chemistry. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, BPEE hydrochloride has been shown to have anticonvulsant and sedative effects, which could be useful in the treatment of neurological disorders.
Propiedades
IUPAC Name |
2-(2-butan-2-ylphenoxy)-N-ethylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-4-12(3)13-8-6-7-9-14(13)16-11-10-15-5-2;/h6-9,12,15H,4-5,10-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHSFFMKGOVMDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCNCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)

![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)
![2,5,7-trimethyl-3-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}-1H-indole](/img/structure/B5316045.png)

![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)

![2-{5-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5316075.png)

![N-(3-hydroxypropyl)-N-isopropyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316086.png)
![9-(4-fluorophenyl)-12-imino-10,11-dioxatricyclo[6.2.2.0~1,6~]dodecane-7,7,8-tricarbonitrile](/img/structure/B5316089.png)
![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5316112.png)
